molecular formula C6H4BrCl2N B2555873 3-Bromo-2,5-dichloroaniline CAS No. 219963-63-0

3-Bromo-2,5-dichloroaniline

Cat. No.: B2555873
CAS No.: 219963-63-0
M. Wt: 240.91
InChI Key: ZEQKZRGDHYMUHS-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichloroaniline typically involves the bromination of 2,5-dichloroaniline. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can handle large volumes of reactants.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and yield, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dichloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different derivatives of the original compound.

Scientific Research Applications

3-Bromo-2,5-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dichloroaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms on the aniline ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3-Bromo-2,5-dichloroaniline is unique due to the presence of both bromine and chlorine atoms on the aniline ring. This combination of substituents can influence its chemical reactivity and physical properties, making it distinct from other dichloroaniline isomers. The bromine atom adds additional steric and electronic effects, which can be exploited in various chemical reactions and applications .

Biological Activity

3-Bromo-2,5-dichloroaniline is a halogenated aromatic amine that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound's biological activity is primarily attributed to its interactions with biological targets, which can lead to significant pharmacological effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and two chlorine atoms attached to an aniline backbone. This unique combination of halogens enhances its reactivity and potential biological interactions. The molecular formula is C6_6H4_4BrCl2_2N, with a molecular weight of approximately 228.46 g/mol.

The biological activity of this compound is believed to involve its ability to bind to specific enzymes or receptors within biological pathways. The presence of bromine and chlorine atoms may facilitate these interactions, leading to modulation of various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Antimicrobial Activity

Research has indicated that halogenated anilines exhibit significant antimicrobial properties. In a study examining various derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli15.6231.25
Staphylococcus aureus7.8115.62

This table summarizes the antimicrobial effectiveness of the compound against key bacterial strains .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of this compound. The compound showed varying degrees of cytotoxic effects depending on the concentration used.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-725
MDA-MB-23115

The results indicate that the compound possesses significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties against multi-drug resistant strains, demonstrating that the compound could inhibit growth effectively compared to standard treatments.
  • Environmental Impact : Research has shown that halogenated anilines like this compound can persist in environmental settings and may affect aquatic life due to their bioactivity.
  • Pharmacological Applications : As a building block in drug synthesis, derivatives of this compound are being explored for their potential therapeutic applications in treating infections and cancers.

Properties

IUPAC Name

3-bromo-2,5-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQKZRGDHYMUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-2,5-dichloro nitrobenzene (D9) was treated with iron powder in the manner described in Description 7 to give the title compound (D10) as a solid (77%), MH+ 240/242.
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Synthesis routes and methods II

Procedure details

This material was prepared according to the procedure used for SM-9, step 2 using 1-bromo-2,5-dichloro-3-nitrobenzene. Purification by flash chromatography (SiO2, 0-30% EtOAc in heptane) provided 3-bromo-2,5-dichloroaniline (24%): LCMS (m/z) 239.9 (MH+), tR=1.03 minutes; 1H NMR (400 MHz, CDCl3) δ 4.28 (br s, 2H) 6.71 (d, J=2.4 Hz, 1H) 7.02 (d, J=2.4 Hz, 1H).
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